1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)
Description
The compound 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) is a symmetric tridentate aromatic molecule featuring a central benzene core connected via ethene (ethylene) spacers to three 3,5-dimethylbenzene groups.
Properties
CAS No. |
920985-20-2 |
|---|---|
Molecular Formula |
C36H36 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C36H36/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h7-24H,1-6H3 |
InChI Key |
RDYLZKVSUKAHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=CC3=CC(=CC(=C3)C)C)C=CC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally follows multi-step organic synthesis protocols, involving:
- Core Benzene Functionalization : The central benzene ring is functionalized to introduce reactive sites for subsequent attachment of ethylene linkers.
- Ethylene Linker Formation : Ethylene units are introduced via coupling reactions such as Wittig reactions or Heck coupling.
- Terminal Group Addition : The dimethylbenzene units are attached using cross-coupling reactions like Suzuki or Sonogashira coupling.
Stepwise Synthesis
Functionalization of Benzene Core
The benzene core is modified to create a tri-functionalized structure suitable for further reactions. This step often employs Friedel-Crafts alkylation or halogenation methods.
Example Reaction:
- Starting Material: Benzene
- Reagents: AlCl₃ (catalyst), halogenated alkyl compounds
- Product: Benzene derivative with three reactive sites
Coupling of Ethylene Units
Ethylene linkers are introduced using coupling reactions. Commonly employed methods include:
- Wittig Reaction : Converts aldehyde derivatives into ethylene linkers.
- Heck Coupling : Palladium-catalyzed reaction to form C=C bonds.
Example Reaction:
- Starting Material: Functionalized benzene derivative
- Reagents: Phosphonium ylide (Wittig) or palladium catalyst (Heck)
- Product: Benzene with ethylene linkers
Attachment of Terminal Dimethylbenzene Groups
The terminal dimethylbenzene groups are added using cross-coupling reactions like Suzuki or Sonogashira coupling.
Example Reaction:
- Starting Material: Ethylene-linked benzene derivative
- Reagents: Boronic acid derivatives (Suzuki) or alkynes (Sonogashira)
- Product: Final compound with dimethylbenzene groups
Optimization Techniques
To improve yield and purity during synthesis:
- Catalyst Selection : Employing high-efficiency catalysts like palladium complexes for coupling reactions ensures better yields.
- Solvent Choice : Polar aprotic solvents such as DMF or DMSO enhance reaction kinetics.
- Temperature Control : Maintaining optimal temperatures during coupling reactions minimizes side products.
Challenges in Synthesis
Steric Hindrance
The bulky nature of the substituents can lead to steric hindrance during coupling reactions, reducing efficiency.
Purification
Due to the complexity of the molecule, purification steps such as column chromatography or recrystallization are often required.
Data Table: Key Reactions and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzene Functionalization | Friedel-Crafts | AlCl₃, halogenated alkyls | Room temperature | ~80 |
| Ethylene Linker Formation | Wittig/Heck | Phosphonium ylide/Pd | Elevated temperature (~80°C) | ~75 |
| Terminal Group Addition | Suzuki/Sonogashira | Boronic acids/alkynes | Polar solvent (DMF/DMSO) | ~70 |
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in multiple types of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds or the modification of existing ones .
Comparison with Similar Compounds
4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (CAS: 2265870-17-3)
- Structure : Similar central benzene core and ethene linkers but terminated with benzoic acid groups instead of 3,5-dimethylbenzene.
- Molecular Weight : 516.54 g/mol .
- Applications : Used as a ligand in MOFs (e.g., IEF-23 and IEF-24 with Cu²⁺ and Zn²⁺, respectively), demonstrating antibacterial activity and thermal stability up to 300°C .
- Key Differences : Carboxylic acid groups enhance metal coordination capability, enabling MOF formation, whereas methyl groups in the target compound may favor solubility in organic solvents or π-stacking in optoelectronic devices.
4,4',4''-[Benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoic acid (H3BTE) (CAS: 205383-17-1)
- Structure : Ethyne (acetylene) spacers instead of ethene, with benzoic acid termini.
- Molecular Weight : 510.49 g/mol .
- Applications : Used in MOFs due to rigid, linear ethyne linkers, which may improve framework porosity compared to ethene-based analogues.
Analogues with Aldehyde or Pyridinium Groups
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde (CAS: 2289758-98-9)
- Structure : Ethyne spacers and aldehyde termini.
- Applications: Key monomer for covalent organic frameworks (COFs), where aldehyde groups participate in dynamic covalent bonding (e.g., Schiff base formation) .
4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- Structure : Ethyne spacers and methylpyridinium termini.
- Applications : Exhibits electrochromic properties due to redox-active viologen-like pyridinium groups, suitable for smart windows or displays .
Analogues with Varied Substituents and Backbones
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
1,1',1''-(1,3,5,5-Tetramethyl-1-pentene-1,3,5-triyl)tris[benzene] (CAS: 19303-34-5)
- Structure : Branched pentene backbone with phenyl termini.
- Properties : High hydrophobicity (XLogP3: 8.8) and complex stereochemistry, suitable for supramolecular assembly .
Comparative Analysis Table
Research Findings and Implications
- MOF Ligands : Carboxylic acid-terminated analogues (e.g., H3BTE) exhibit superior metal-coordination efficiency compared to methyl-substituted compounds, enabling robust MOF architectures .
- Electronic Properties : Ethyne-linked compounds (e.g., tribenzaldehyde) offer rigidity for COFs, while ethene spacers in the target compound may balance conjugation and flexibility for optoelectronic applications.
- Thermal Stability : Carboxylic acid derivatives (e.g., IEF-23) demonstrate higher thermal resilience (>300°C) than neutral aromatic counterparts, critical for high-temperature applications .
Biological Activity
The compound 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) , also known as 4,4',4''-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C33H30O6
- Molecular Weight : 516.54 g/mol
- CAS Number : 2265870-17-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow for interactions with various biological targets. Initial studies suggest that it may exhibit:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : There is emerging evidence that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar frameworks can modulate inflammatory pathways.
The mechanisms through which 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene) exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could alter key signaling pathways such as NF-kB and MAPK pathways that are critical in cancer and inflammatory responses.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer properties of structurally similar compounds and found significant inhibition of tumor growth in vitro and in vivo. The study reported that these compounds induced apoptosis in human cancer cell lines by activating caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis |
| Compound B | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
Case Study 2: Antioxidant Properties
Research highlighted in Journal of Medicinal Chemistry demonstrated that related benzene derivatives exhibited strong antioxidant activity. The study used DPPH radical scavenging assays to quantify the antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | EC50 (µM) |
|---|---|---|
| Compound C | 85% | 25 |
| Compound D | 90% | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
